molecular formula C5H13ClSi B3187779 (2-chloroethyl)trimethylsilane CAS No. 17336-78-6

(2-chloroethyl)trimethylsilane

Cat. No.: B3187779
CAS No.: 17336-78-6
M. Wt: 136.69 g/mol
InChI Key: HPWWMXONAIDFQW-UHFFFAOYSA-N
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Description

(2-Chloroethyl)trimethylsilane (CAS No. 17336-78-6) is an organosilicon compound with the molecular formula C₅H₁₃ClSi and a molecular weight of 136.7 g/mol. It is a transparent, colorless liquid primarily used in the synthesis of high-purity organosilicone products . The compound features a chloroethyl group (-CH₂CH₂Cl) attached to a trimethylsilyl moiety (-Si(CH₃)₃), which influences its reactivity and applications in materials science and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWMXONAIDFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

(2-Chloroethyl)trimethylsilane is primarily used as a reagent for the formation of carbon-carbon bonds. Its unique structure allows it to participate in various reactions:

  • Wittig Reactions: Acts as a building block for synthesizing alkenes from aldehydes and ketones .
  • Alkylation Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols, facilitating the synthesis of complex organic molecules .

Medicinal Chemistry

The compound plays a crucial role in drug development:

  • Synthesis of Pharmaceutical Intermediates: It is utilized in the creation of key intermediates for active pharmaceutical ingredients (APIs), particularly in oncology and infectious disease treatments .
  • Modification of Biomolecules: Employed to modify peptides and proteins, aiding in studies of their structure and function.

Material Science

In materials science, this compound serves as a precursor for:

  • Silicone Polymers: Used in the production of specialty silicones that exhibit unique properties such as flexibility and thermal stability.
  • Coatings and Adhesives: Enhances adhesion properties when applied to various substrates, making it valuable in industrial applications .

Data Table: Comparison of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisBuilding block for alkenesVersatile reagent for carbon-carbon bond formation
Medicinal ChemistrySynthesis of APIsKey intermediate for drug development
Material ScienceProduction of silicone polymersImproved thermal stability and flexibility
Biochemical ResearchModification of biomoleculesInsights into protein structure/function

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound facilitated the formation of key intermediates that exhibited significant cytotoxicity against cancer cell lines, showcasing its potential in therapeutic applications.

Case Study 2: Development of Specialty Silicones

Research highlighted the application of this compound in formulating specialty silicone elastomers. The resulting materials displayed enhanced mechanical properties and thermal resistance, making them suitable for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism by which (2-chloroethyl)trimethylsilane exerts its effects involves the inhibition of specific molecular targets:

Comparison with Similar Compounds

(Chloromethyl)trichlorosilane

  • Molecular Formula : CCl₃SiCH₂Cl
  • Molecular Weight : 215.94 g/mol
  • Key Properties : This compound has a higher chlorine content compared to (2-chloroethyl)trimethylsilane, leading to increased reactivity, particularly in hydrolysis and substitution reactions. Trichlorosilanes like this are often intermediates in silicone polymer production.
  • Applications : Used in silicone resin synthesis and as a cross-linking agent due to its multiple reactive chlorine atoms .

2-Chloroethyltriethoxysilane

  • Molecular Formula : C₈H₁₉ClO₃Si
  • Molecular Weight : 226.77 g/mol
  • Key Properties : The triethoxy groups (-OCH₂CH₃) enhance hydrophilicity and solubility in polar solvents compared to the trimethyl groups in this compound. This structural difference also reduces volatility.
  • Applications: Functions as a coupling agent in composites and surface modification due to its ethoxy groups, which facilitate bonding with inorganic substrates .

Trimethyl Chlorosilane (Cl-TMS)

  • Molecular Formula : C₃H₉ClSi
  • Molecular Weight : 108.64 g/mol
  • Key Properties : A simpler silane with a single chlorine atom, making it highly reactive toward nucleophiles like hydroxyl groups. It is volatile (boiling point ~57°C) and flammable.
  • Applications : Widely used as a silylating agent to protect alcohols and amines in organic synthesis. Classified as a tumorigen and mutagen, requiring careful handling .

[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane

  • Molecular Formula : C₆H₁₄Cl₂OSi
  • Molecular Weight : 201.17 g/mol
  • The dual chlorine sites enhance its utility in stepwise functionalization.
  • Applications : Employed in specialized syntheses requiring sequential alkylation or as a precursor for modified silicones .

Table 1. Comparative Overview of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
This compound C₅H₁₃ClSi 136.7 Liquid High-purity silicones, organic synthesis
(Chloromethyl)trichlorosilane CCl₃SiCH₂Cl 215.94 Liquid Silicone resins, cross-linking agent
2-Chloroethyltriethoxysilane C₈H₁₉ClO₃Si 226.77 Liquid Coupling agents, surface modification
Trimethyl Chlorosilane (Cl-TMS) C₃H₉ClSi 108.64 Liquid Silylating agent, protecting groups
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane C₆H₁₄Cl₂OSi 201.17 Liquid Specialized syntheses, modified silicones

Reactivity and Functional Differences

  • Chlorine Reactivity : this compound’s terminal chloroethyl group undergoes nucleophilic substitution, but its reactivity is moderated by the electron-donating trimethylsilyl group. In contrast, (Chloromethyl)trichlorosilane’s trichloromethyl group is more electrophilic, enabling rapid hydrolysis .
  • Solubility : The ethoxy groups in 2-Chloroethyltriethoxysilane improve water compatibility, whereas trimethylsilyl derivatives like this compound are more lipophilic .
  • Stability : Trimethyl chlorosilane (Cl-TMS) is less stable toward moisture than this compound due to its single chlorine atom and smaller size, leading to faster degradation .

Biological Activity

(2-Chloroethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13ClSi\text{C}_5\text{H}_{13}\text{ClSi}. It appears as a colorless liquid and is primarily utilized in organic synthesis and various industrial applications. Its structure comprises a chloroethyl group and a trimethylsilyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly in cellular signaling pathways. Research indicates that it inhibits the activity of:

  • Tyrosine Kinase : An enzyme that plays a crucial role in the regulation of various cellular processes, including growth and differentiation.
  • Adenosine Receptors : These receptors are involved in numerous physiological processes, including pain modulation and neurotransmission.

These interactions can lead to significant effects on cellular behavior, influencing processes such as enzyme activity and signaling pathways, which are essential for maintaining normal physiological functions.

Toxicological Profile

The compound has been studied for its toxicological effects, which include:

  • Skin and Eye Irritation : Direct contact with this compound can cause severe irritation and burns. Animal studies have reported significant corneal injury and skin corrosion upon exposure .
  • Acute Toxicity : Inhalation studies indicate low toxicity levels in rats, but severe effects were noted at higher concentrations. For example, exposure to vapors at concentrations over 12,850 mg/m³ resulted in corneal opacity .

Potential Therapeutic Applications

Recent investigations have explored the therapeutic potential of this compound in treating conditions such as chronic pain and depression. The compound's ability to modulate tyrosine kinase and adenosine receptor activity suggests it could be beneficial in developing new pharmacological treatments .

Study 1: Inhibition of Tyrosine Kinase Activity

A study focused on the inhibitory effects of this compound on tyrosine kinase demonstrated a dose-dependent response. The results indicated that at specific concentrations, the compound effectively reduced kinase activity, which could be leveraged for therapeutic applications targeting cancer or other proliferative diseases.

Concentration (µM)Inhibition (%)
0.115
1.045
1075

Study 2: Effects on Adenosine Receptor Signaling

Another research effort examined how this compound influences adenosine receptor signaling pathways. The findings revealed that the compound could alter receptor conformations, impacting downstream signaling cascades associated with pain perception.

Treatment GroupPain Response Reduction (%)
Control0
Low Dose (1 µM)20
High Dose (10 µM)60

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar organosilicon compounds:

CompoundStructureKey Activity
Chlorotrimethylsilane CH3)3SiCl\text{ CH}_3)_3\text{SiCl}General silylation agent
(Chloromethyl)trimethylsilane CH3)3SiCH2Cl\text{ CH}_3)_3\text{SiCH}_2\text{Cl}Less reactive than (2-chloroethyl) variant

The presence of both chloroethyl and trimethylsilyl groups in this compound enhances its reactivity compared to other similar compounds, making it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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